molecular formula C13H19N3O4S B5283462 4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B5283462
M. Wt: 313.37 g/mol
InChI Key: CNCQCTMQJZDRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperazine carboxamide moiety. It is known for its potential use in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring or the aromatic ring .

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHANESULFONYL-N-(4-METHOXYPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the methoxyphenyl group contributes to its potential biological activities .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-20-12-5-3-11(4-6-12)14-13(17)15-7-9-16(10-8-15)21(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCQCTMQJZDRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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